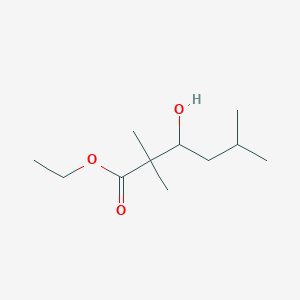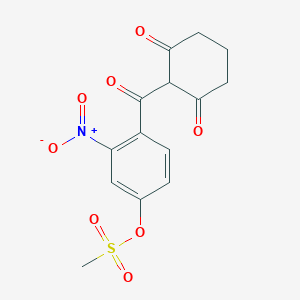
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate is an organic compound with the molecular formula C11H22O3 It is an ester, characterized by the presence of a hydroxyl group and a trimethyl-substituted hexanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxy-2,2,5-trimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,5-trimethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,5-trimethylhexanol.
Substitution: Formation of ethyl 3-amino-2,2,5-trimethylhexanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Ethyl 3-hydroxy-2,2,5-trimethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Lacks the trimethyl substitution, resulting in different physical and chemical properties.
Ethyl 3-hydroxy-2,2-dimethylhexanoate: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Ethyl 3-hydroxy-2,2,5-trimethylpentanoate: Has a shorter carbon chain, influencing its reactivity and applications.
Propiedades
| 127073-63-6 | |
Fórmula molecular |
C11H22O3 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
ethyl 3-hydroxy-2,2,5-trimethylhexanoate |
InChI |
InChI=1S/C11H22O3/c1-6-14-10(13)11(4,5)9(12)7-8(2)3/h8-9,12H,6-7H2,1-5H3 |
Clave InChI |
RRGNAZLRCFHQKH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)C(CC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)


![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)


